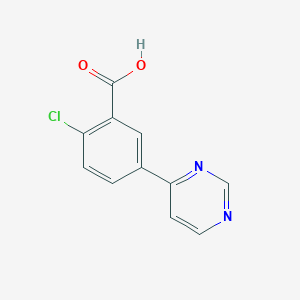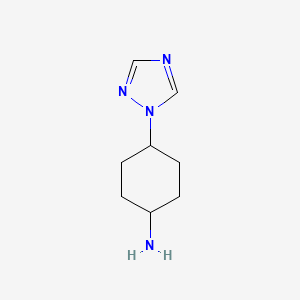
(1S,4S)-4-(1H-1,2,4-Triazol-1-yl)cyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,4S)-4-(1H-1,2,4-Triazol-1-yl)cyclohexanamine is a chemical compound that belongs to the class of cyclohexanamines. This compound features a cyclohexane ring substituted with an amine group and a triazole ring. The stereochemistry of the compound is specified by the (1S,4S) configuration, indicating the spatial arrangement of the substituents on the cyclohexane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-4-(1H-1,2,4-Triazol-1-yl)cyclohexanamine typically involves the following steps:
Formation of the Cyclohexane Ring: Starting from a suitable precursor, the cyclohexane ring is constructed through cyclization reactions.
Introduction of the Amine Group: The amine group is introduced via amination reactions, often using reagents such as ammonia or amines under catalytic conditions.
Attachment of the Triazole Ring:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,4S)-4-(1H-1,2,4-Triazol-1-yl)cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols.
Substitution: The triazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or oxides, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1S,4S)-4-(1H-1,2,4-Triazol-1-yl)cyclohexanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may be used as a ligand in the study of enzyme-substrate interactions. Its triazole ring can mimic natural substrates, making it useful in probing biological pathways.
Medicine
In medicine, this compound may have potential as a pharmaceutical agent. Its structure suggests it could interact with biological targets such as receptors or enzymes, leading to therapeutic effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and polymers. Its versatility makes it a valuable intermediate in various manufacturing processes.
Wirkmechanismus
The mechanism of action of (1S,4S)-4-(1H-1,2,4-Triazol-1-yl)cyclohexanamine involves its interaction with molecular targets such as enzymes, receptors, or proteins. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The cyclohexane ring provides structural stability, while the amine group can participate in proton transfer reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,4R)-4-(1H-1,2,4-Triazol-1-yl)cyclohexanamine: A stereoisomer with different spatial arrangement.
4-(1H-1,2,4-Triazol-1-yl)cyclohexanol: A compound with a hydroxyl group instead of an amine.
4-(1H-1,2,4-Triazol-1-yl)cyclohexanone: A compound with a ketone group instead of an amine.
Uniqueness
(1S,4S)-4-(1H-1,2,4-Triazol-1-yl)cyclohexanamine is unique due to its specific stereochemistry and combination of functional groups. The (1S,4S) configuration provides distinct spatial properties, while the triazole and amine groups offer versatile reactivity.
Eigenschaften
Molekularformel |
C8H14N4 |
|---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
4-(1,2,4-triazol-1-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C8H14N4/c9-7-1-3-8(4-2-7)12-6-10-5-11-12/h5-8H,1-4,9H2 |
InChI-Schlüssel |
KZAROZUKBYUMDA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1N)N2C=NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


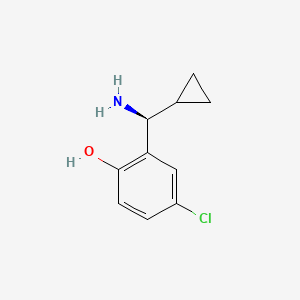
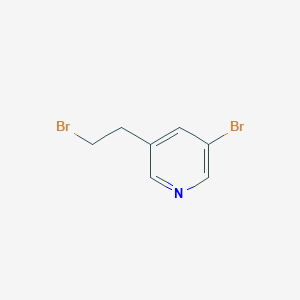
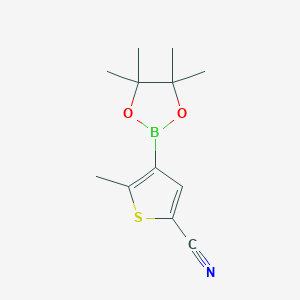
![2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12971147.png)


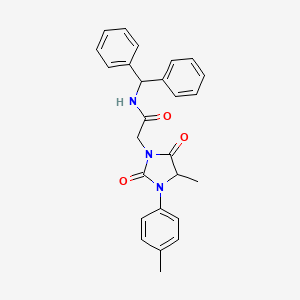

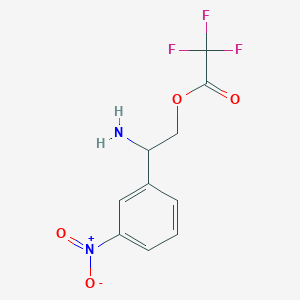
![4-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B12971193.png)
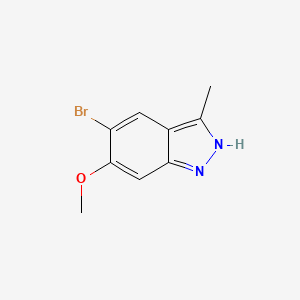
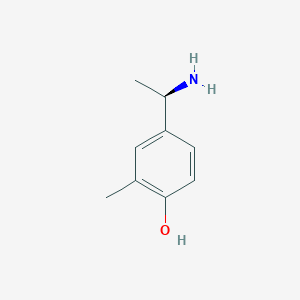
![6-Formyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonitrile](/img/structure/B12971228.png)
